REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[C:1](=[O:2])([CH3:3])[O:4][c:5]1[c:6]([O:11][CH2:12][C:13](=[O:14])[O:15][CH3:16])[n:7][cH:8][cH:9][cH:10]1.[CH3:23][OH:24].[K+:21].[K+:22].[OH2:25]>>[OH:4][c:5]1[c:6]([O:11][CH2:12][C:13](=[O:14])[O:15][CH3:16])[n:7][cH:8][cH:9][cH:10]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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COC(=O)COc1ncccc1OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)COc1ncccc1OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)COc1ncccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |